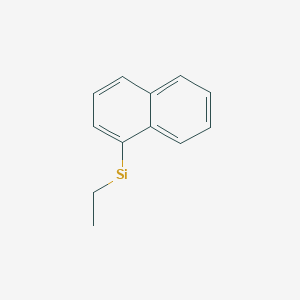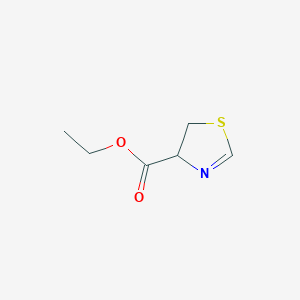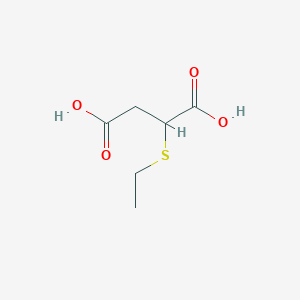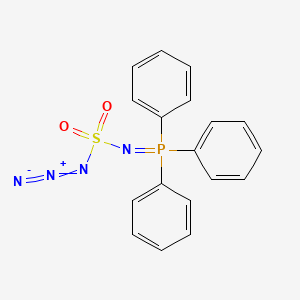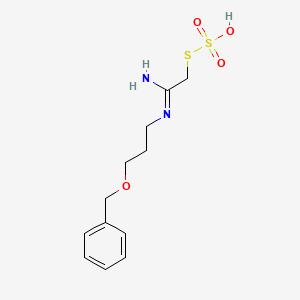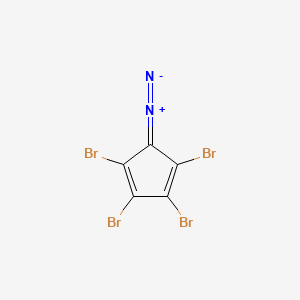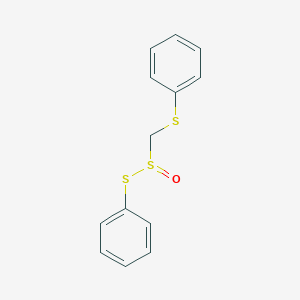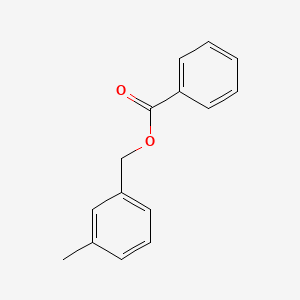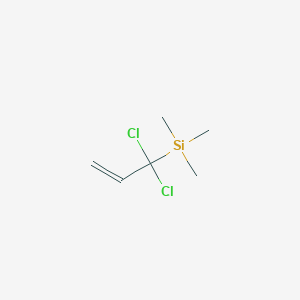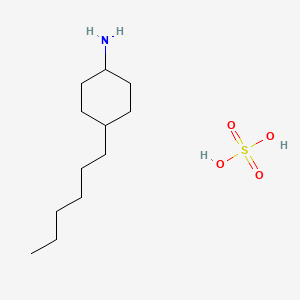
4-Hexylcyclohexan-1-amine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hexylcyclohexan-1-amine;sulfuric acid is a compound that combines an amine group with a cyclohexane ring substituted with a hexyl group, and it is associated with sulfuric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexylcyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. The process begins with the formation of 4-Hexylcyclohexanone through the reaction of cyclohexanone with hexyl bromide in the presence of a base. This intermediate is then subjected to reductive amination using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride or hydrogen gas over a nickel catalyst .
Industrial Production Methods
Industrial production of 4-Hexylcyclohexan-1-amine may involve large-scale batch or continuous flow processes. The key steps include the alkylation of cyclohexanone and subsequent reductive amination under controlled conditions to ensure high yield and purity. The use of sulfuric acid in the process helps in the formation of the amine salt, which can be isolated and purified through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hexylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a nickel catalyst are used.
Substitution: Reagents like alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride) are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
4-Hexylcyclohexan-1-amine;sulfuric acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 4-Hexylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. The cyclohexane ring provides structural stability, while the hexyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: Similar structure but lacks the hexyl group.
Hexylamine: Similar structure but lacks the cyclohexane ring.
Cyclohexanone: Precursor in the synthesis but lacks the amine group .
Uniqueness
4-Hexylcyclohexan-1-amine is unique due to the combination of a cyclohexane ring, a hexyl group, and an amine group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
38792-99-3 |
|---|---|
Formule moléculaire |
C12H27NO4S |
Poids moléculaire |
281.41 g/mol |
Nom IUPAC |
4-hexylcyclohexan-1-amine;sulfuric acid |
InChI |
InChI=1S/C12H25N.H2O4S/c1-2-3-4-5-6-11-7-9-12(13)10-8-11;1-5(2,3)4/h11-12H,2-10,13H2,1H3;(H2,1,2,3,4) |
Clé InChI |
MXMZLOMWKSUQPC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CCC(CC1)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


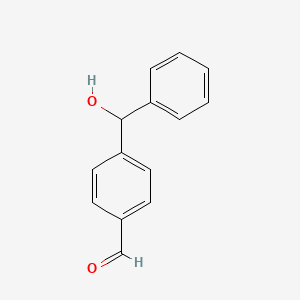
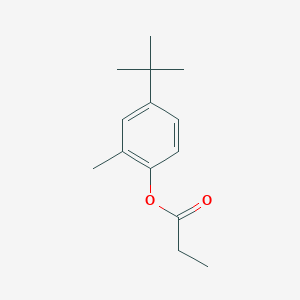
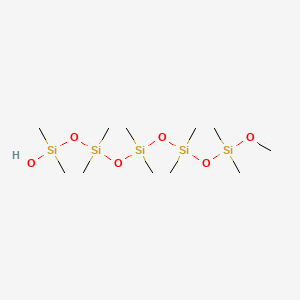
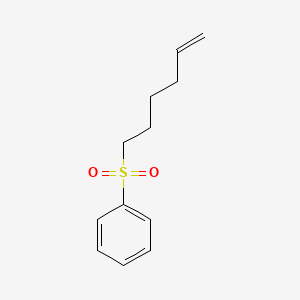
![3-Phenyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14657899.png)
